An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitroaniline: Synthesis and Properties
An In-depth Technical Guide to 2-Bromo-3-fluoro-6-nitroaniline: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-fluoro-6-nitroaniline, a halogenated and nitrated aromatic amine with significant potential as a building block in the synthesis of complex organic molecules. Due to its specific substitution pattern, this compound is of interest to researchers in medicinal chemistry and materials science. This document outlines its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential applications, particularly in drug development.
Chemical and Physical Properties
Quantitative data for 2-Bromo-3-fluoro-6-nitroaniline and its structural analogs are summarized in the table below for comparative analysis. The data for the target compound is limited, reflecting its status as a specialized research chemical.
| Property | 2-Bromo-3-fluoro-6-nitroaniline | 2-Bromo-3-fluoro-6-nitrophenol | 2-Bromo-5-fluoro-4-nitroaniline | 6-Bromo-4-fluoro-3-methyl-2-nitroaniline |
| CAS Number | 1218764-80-7[1] | 103979-08-4[2] | 952664-69-6[3] | 1432795-02-2[4] |
| Molecular Formula | C₆H₄BrFN₂O₂[1] | C₆H₃BrFNO₃[2] | C₆H₄BrFN₂O₂[3] | C₇H₆BrFN₂O₂[4] |
| Molecular Weight | 235.01 g/mol [1] | 235.99 g/mol [2] | 235.01 g/mol [3] | 249.04 g/mol [4] |
| Appearance | Not specified | Not specified | Not specified | Not specified |
| Melting Point | Not specified | Not specified | Not specified | Not specified |
| Boiling Point | Not specified | Not specified | Not specified | Not specified |
| Solubility | Likely soluble in common organic solvents | Not specified | Not specified | Not specified |
Proposed Synthesis of 2-Bromo-3-fluoro-6-nitroaniline
A proposed two-step synthetic pathway is outlined below, starting from the commercially available 2-bromo-3-fluoroaniline. This pathway involves a protection step, followed by nitration and deprotection.
Experimental Protocol
Step 1: Acetylation of 2-Bromo-3-fluoroaniline
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-3-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The acetylated product, N-(2-bromo-3-fluorophenyl)acetamide, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol/water to yield the pure product.
Step 2: Nitration of N-(2-bromo-3-fluorophenyl)acetamide
-
Reaction Setup: In a 100 mL round-bottom flask, add the dried N-(2-bromo-3-fluorophenyl)acetamide from the previous step to concentrated sulfuric acid at 0°C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Reagent Addition: Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product, N-(2-bromo-3-fluoro-6-nitrophenyl)acetamide, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry.
Step 3: Hydrolysis of N-(2-bromo-3-fluoro-6-nitrophenyl)acetamide
-
Reaction Setup: Suspend the crude N-(2-bromo-3-fluoro-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.
-
Reaction: Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate. The desired product, 2-Bromo-3-fluoro-6-nitroaniline, will precipitate.
-
Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Applications in Drug Development
Halogenated and nitrated anilines are valuable intermediates in the pharmaceutical industry.[7] The presence of bromo, fluoro, and nitro functional groups in 2-Bromo-3-fluoro-6-nitroaniline offers multiple reaction sites for further chemical modifications, making it a versatile building block for the synthesis of novel drug candidates.[1]
-
Fluorine: The introduction of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability.[7]
-
Bromine: The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, allowing for the construction of complex molecular architectures.
-
Amino and Nitro Groups: The amino group can be diazotized and converted into a variety of other functional groups. The nitro group can be reduced to an amine, providing another point for derivatization.
This trifunctional nature makes 2-Bromo-3-fluoro-6-nitroaniline a promising starting material for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, antivirals, and central nervous system agents.
Visualizations
Proposed Synthesis Workflow
Caption: A proposed three-step synthesis of 2-Bromo-3-fluoro-6-nitroaniline.
Logical Relationship of Functional Groups in Drug Design
Caption: The influence of functional groups on pharmacological properties.
References
- 1. 2-Bromo-3-fluoro-6-nitroaniline [myskinrecipes.com]
- 2. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-4-fluoro-3-methyl-2-nitroaniline | C7H6BrFN2O2 | CID 124706762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
